molecular formula C16H10BrNO3S B5606732 (NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide

(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide

Cat. No.: B5606732
M. Wt: 376.2 g/mol
InChI Key: HYLBFUABCAYBAC-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide” is an organic compound that features a brominated cyclohexadienone moiety linked to a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide” typically involves the following steps:

    Formation of the Ylidene Group: This step involves the formation of the ylidene linkage, which can be accomplished through a condensation reaction with an appropriate aldehyde or ketone.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the brominated cyclohexadienone moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the ylidene group or the sulfonamide linkage, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the cyclohexadienone ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide” is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the sulfonamide group is particularly significant, as it is known to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, such compounds may be used in the development of advanced materials, including polymers and dyes. Their unique chemical properties can impart desirable characteristics such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of “(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide” involves its interaction with specific molecular targets. The brominated cyclohexadienone moiety can participate in redox reactions, while the sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: A simpler analog that lacks the brominated cyclohexadienone moiety.

    Bromocyclohexadienone derivatives: Compounds that feature the brominated cyclohexadienone structure but with different substituents.

    Sulfonamide-based drugs: A broad class of compounds that include well-known drugs such as sulfanilamide and sulfamethoxazole.

Uniqueness

The uniqueness of “(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide” lies in its combination of the brominated cyclohexadienone and naphthalene sulfonamide moieties

Properties

IUPAC Name

(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3S/c17-15-10-13(6-8-16(15)19)18-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLBFUABCAYBAC-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=CC(=O)C(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C/3\C=CC(=O)C(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.